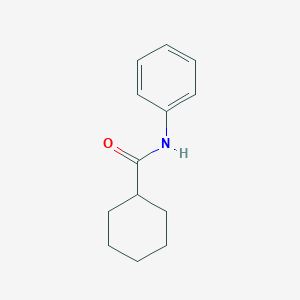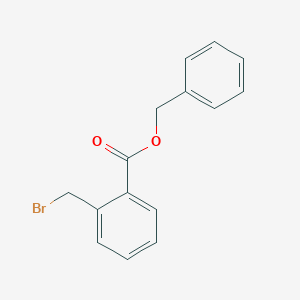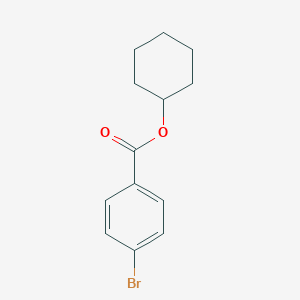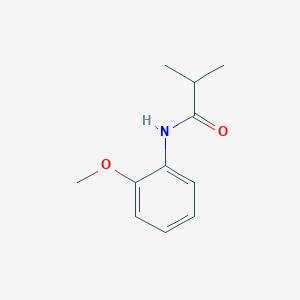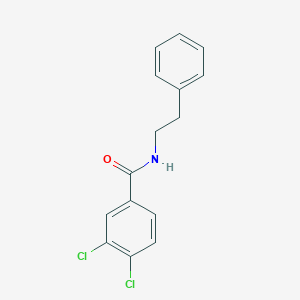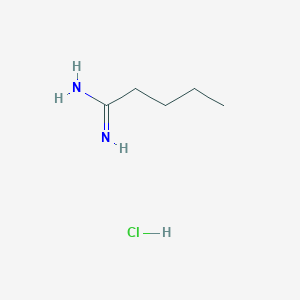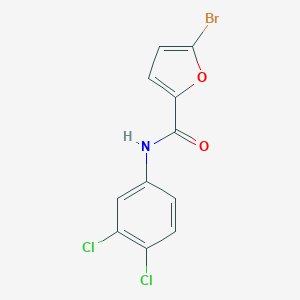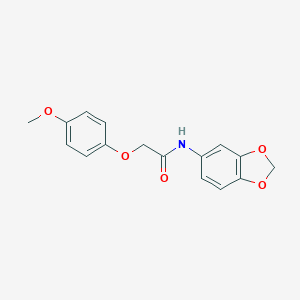
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMD-152, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMD-152 is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. The 5-HT2B receptor is involved in the regulation of vascular tone, cardiac function, and pulmonary artery smooth muscle cell proliferation. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide blocks the activation of the 5-HT2B receptor, thereby reducing the effects of serotonin on these physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and fibrosis in animal models of lung injury. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary arterial hypertension. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in preclinical studies.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2B receptor, which reduces the risk of off-target effects. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has a short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the investigation of its role in the treatment of other diseases, such as liver fibrosis and cancer. Another direction is the development of more potent and selective antagonists of the 5-HT2B receptor, which could have improved therapeutic efficacy and reduced side effects. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, which could enhance its therapeutic potential.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature to yield N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide as a white solid.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects in preclinical studies. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been investigated for its role in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the lungs.
特性
CAS番号 |
5689-70-3 |
|---|---|
製品名 |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChIキー |
AAQHUPAEJMTLMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
溶解性 |
42.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




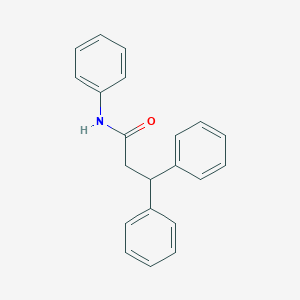

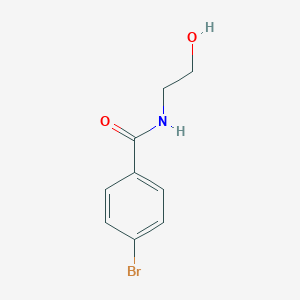
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
